N-benzyl-3-cyano-N-methylbenzamide
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Overview
Description
N-benzyl-3-cyano-N-methylbenzamide is an organic compound with the molecular formula C16H14N2O It is a derivative of benzamide, characterized by the presence of a benzyl group, a cyano group, and a methyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-cyano-N-methylbenzamide typically involves the cyanoacetylation of amines. One common method is the reaction of benzylamine with methyl cyanoacetate under solvent-free conditions at room temperature. The reaction proceeds via nucleophilic substitution, where the amine attacks the cyanoacetate, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The solvent-free method mentioned above can be adapted for large-scale production by employing continuous flow reactors, which allow for better control over reaction parameters and increased yield .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-cyano-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides (e.g., Cl-, Br-) and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Formation of benzyl cyanide derivatives.
Reduction: Formation of N-benzyl-3-amino-N-methylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-benzyl-3-cyano-N-methylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-3-cyano-N-methylbenzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the benzyl and methyl groups contribute to the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-cyano-N-ethylbenzamide
- N-benzyl-3-cyano-N-propylbenzamide
- N-benzyl-3-cyano-N-isopropylbenzamide
Uniqueness
N-benzyl-3-cyano-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the presence of the methyl group on the amide nitrogen can influence its steric and electronic properties, affecting its interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
N-benzyl-3-cyano-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18(12-13-6-3-2-4-7-13)16(19)15-9-5-8-14(10-15)11-17/h2-10H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZPQMFTBKIXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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